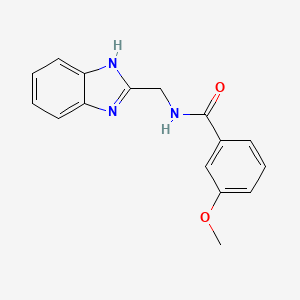

N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-21-12-6-4-5-11(9-12)16(20)17-10-15-18-13-7-2-3-8-14(13)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEBMTFYTVUILJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide typically involves the reaction of 2-chloromethylbenzimidazole with 3-methoxybenzamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzimidazole ring.

Reduction: Reduced forms of the benzimidazole ring.

Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide serves as a crucial building block in the synthesis of more complex molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in organic chemistry.

Ligand in Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. This property is essential for developing catalysts and materials with specific electronic and optical properties.

Biological Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against a range of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 8 |

| Similar Derivative | E. coli | 16 |

Anticancer Properties

this compound has been investigated for its potential anticancer effects. Studies have shown that related benzimidazole derivatives can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound's mechanism involves disrupting microtubule formation, which is critical for cell division .

Medicinal Applications

Therapeutic Agent Development

Ongoing research explores the use of this compound as a therapeutic agent for treating infections and cancers. The compound's ability to inhibit specific enzymes and receptors makes it a candidate for drug development targeting diseases like HIV and various cancers .

Case Study: Antiviral Activity

A study highlighted the antiviral potential of benzimidazole derivatives against HIV. Compounds similar to this compound demonstrated effective inhibition of HIV replication, showcasing their promise in antiviral therapy .

Industrial Applications

Material Development

In addition to its biological applications, this compound is utilized in the development of new materials. Its unique chemical properties allow for the creation of advanced materials used in pharmaceuticals and other industries.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide involves its interaction with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

- N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide

- N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide

- 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-4-methoxybenzaldehyde

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide is a compound that combines the pharmacological properties of benzimidazole and benzamide moieties. This article explores its biological activity, focusing on its mechanisms, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole core linked to a methoxy-substituted benzamide. This structural combination is significant as it enhances the compound's biological activity through synergistic effects from both functional groups. Benzimidazoles are recognized for their broad-spectrum antimicrobial and anticancer activities, while benzamides have been associated with various therapeutic roles.

Target of Action : The primary target of this compound is tubulin proteins, which are crucial for microtubule formation in cell division.

Mode of Action : The compound binds to tubulin, disrupting microtubule polymerization. This interaction leads to cell cycle arrest, particularly at the G2/M phase, inhibiting cancer cell proliferation.

Biochemical Pathways : By affecting microtubule dynamics, the compound interferes with essential cellular processes such as mitosis and intracellular transport, contributing to its antiproliferative effects.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties typical of benzimidazole derivatives. These include:

- Absorption : The compound is well-absorbed when administered orally.

- Distribution : It distributes effectively across tissues, including the brain, enhancing its potential as a therapeutic agent for central nervous system tumors .

- Metabolism and Excretion : While specific metabolic pathways for this compound have not been fully elucidated, similar benzimidazole derivatives often undergo hepatic metabolism.

Anticancer Activity

Recent studies highlight the potent anticancer properties of this compound:

- Cytotoxicity : In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines. For instance, it shows lower lethal concentration (LC50) values compared to other known anticancer agents like doxorubicin .

| Cell Line | LC50 (nM) | Comparison with Doxorubicin |

|---|---|---|

| U87 (Glioblastoma) | 200 | 15× lower than doxorubicin |

| BE (Neuroblastoma) | 18.9 | Significantly more effective |

- Mechanism of Action in Cancer Cells : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis. Morphological changes such as increased nuclear size and aberrant nuclei formation have been observed upon treatment .

Antibacterial Activity

In addition to anticancer effects, this compound has demonstrated significant antibacterial activity. This broad-spectrum activity suggests potential applications in treating bacterial infections.

Case Studies

A notable study evaluated the compound's efficacy against glioblastoma and neuroblastoma cell lines. The results indicated that:

- Combination Therapy : When combined with radiation therapy, the compound significantly reduced cell viability, suggesting its potential as a radiosensitizer in cancer treatments.

- Resistance Bypass : The compound showed effectiveness against chemoresistant cell lines, indicating its utility in overcoming drug resistance commonly seen in cancer therapies .

Q & A

Q. Critical Factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reactivity but may require rigorous drying.

- Temperature : Room temperature minimizes side reactions like imidazole ring oxidation .

- Yield Variability : Reported yields range from 37% to 73% due to differences in purification methods .

How is structural characterization of this compound validated, and what analytical discrepancies require resolution?

Q. Basic Analytical Workflow

- 1H/13C NMR : Key peaks include δ 3.85 ppm (OCH3), δ 7.13–7.70 ppm (aromatic protons), and δ 12.25 ppm (imidazole NH) .

- HPLC/HRMS : Purity >96% confirmed via reverse-phase HPLC; HRMS (ESI) matches theoretical [M+H]+ (e.g., 268.0 observed vs. 268.0 calculated) .

Q. Discrepancies to Address :

- NH Proton Broadening : Variable δ values (e.g., δ 11.63–12.25 ppm) due to solvent-dependent hydrogen bonding .

- Impurity Identification : Trace byproducts from incomplete coupling (e.g., unreacted benzimidazole precursors) require LC-MS/MS analysis .

What in vitro assays are used to evaluate its biological activity, and how are false positives mitigated?

Q. Basic Screening Strategies

Q. Mitigation of False Positives :

- Counter-Screens : Use parental cell lines lacking target receptors to rule out nonspecific effects.

- Dose-Response Curves : Validate activity across a concentration range (e.g., 1 nM–10 µM) to exclude assay artifacts .

How do structural modifications influence its pharmacological profile?

Q. Advanced Structure-Activity Relationship (SAR) Insights

- Methoxy Position : 3-Methoxy substitution optimizes D4 receptor affinity (Ki < 10 nM) compared to 2- or 4-methoxy analogues .

- Benzimidazole Substitution : 2-Aminomethyl groups enhance blood-brain barrier penetration (logP ~2.5) .

Q. SAR Table :

| Modification | Affinity (D4 Ki, nM) | Selectivity (D2/D3) | LogP |

|---|---|---|---|

| 3-Methoxy | 0.87 | >100-fold | 2.37 |

| 4-Methoxy | 12.5 | 50-fold | 2.89 |

| 2-Methylbenzimidazole | 3.2 | >100-fold | 2.55 |

What methodologies are used for in vivo pharmacokinetic and target engagement studies?

Q. Advanced In Vivo Evaluation

- Radiolabeling : Carbon-11 labeling of the methoxy group for PET imaging in non-human primates .

- CNS Penetration : Intraperitoneal administration followed by brain homogenate LC-MS quantitation (tmax < 15 min) .

Q. Key Findings :

- Retina Accumulation : High uptake in D4-rich tissues confirms target engagement .

- Metabolic Stability : Hepatic microsome assays show >80% parent compound remaining after 1 hour .

How can contradictory synthesis yields be reconciled across studies?

Q. Advanced Contradiction Analysis

How are discrepancies in NMR data interpreted across different laboratories?

Q. Advanced Analytical Harmonization

- Solvent Effects : DMSO-d6 vs. CDCl3 shifts NH protons by ~0.5 ppm .

- Standardization : Internal reference (e.g., TMS) and temperature control (25°C) reduce variability .

What strategies resolve conflicting reports on biological activity in different cell lines?

Q. Advanced Biological Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.